molecular formula C15H13BrN4O3S2 B257367 5-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No. B257367
M. Wt: 441.3 g/mol
InChI Key: LYVYPPWLQUFLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development. The compound belongs to the class of pyrimidine derivatives and has been found to exhibit promising pharmacological activities, including antitumor, anti-inflammatory, and antiviral effects.

Mechanism of Action

The exact mechanism of action of 5-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is not fully understood. However, studies have suggested that the compound may exert its pharmacological effects by inhibiting various cellular pathways involved in tumor growth, inflammation, and viral replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide have been extensively studied. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce viral replication in infected cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide in lab experiments include its potent pharmacological activity, broad-spectrum antitumor, anti-inflammatory, and antiviral effects. However, the limitations of the compound include its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of 5-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide. These include:
1. Further studies on the mechanism of action of the compound to better understand its pharmacological effects.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and viral infections.
4. Formulation of the compound into a suitable drug delivery system to improve its bioavailability and pharmacokinetics.
5. Evaluation of the compound's toxicity and safety profile in preclinical and clinical studies.
In conclusion, 5-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is a promising compound that has potential applications in the field of drug discovery and development. Further research is needed to fully understand its pharmacological effects and evaluate its safety and efficacy in preclinical and clinical studies.

Synthesis Methods

The synthesis of 5-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide involves the reaction of 2-amino-4-bromo-5-methylsulfonyl pyrimidine with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

Scientific Research Applications

5-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in the field of drug discovery and development. Several studies have reported the compound to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been found to possess anti-inflammatory and antiviral effects, making it a potential candidate for the treatment of viral infections.

properties

Product Name

5-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Molecular Formula

C15H13BrN4O3S2

Molecular Weight

441.3 g/mol

IUPAC Name

5-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C15H13BrN4O3S2/c1-25(22,23)15-18-7-10(16)12(19-15)13(21)20-14-9(6-17)8-4-2-3-5-11(8)24-14/h7H,2-5H2,1H3,(H,20,21)

InChI Key

LYVYPPWLQUFLJT-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)Br

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)Br

Origin of Product

United States

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